
3-Benzenesulfonyl-N-(6-methanesulfonyl-benzothiazol-2-yl)-propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzenesulfonyl-N-(6-methanesulfonyl-benzothiazol-2-yl)-propionamide is a useful research compound. Its molecular formula is C17H16N2O5S3 and its molecular weight is 424.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-Benzenesulfonyl-N-(6-methanesulfonyl-benzothiazol-2-yl)-propionamide is a synthetic compound that has garnered attention in pharmacological research, particularly for its potential applications in treating neurodegenerative diseases like Alzheimer's disease (AD). This article delves into its biological activity, mechanisms of action, and relevant research findings.
The compound exhibits several biological activities that are relevant to neuroprotection and cognitive enhancement:
- Acetylcholinesterase Inhibition : It shows modest to strong inhibition of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, a neurotransmitter vital for memory and learning. Effective AChE inhibitors are crucial in the treatment of AD .
- Anti-Aβ Aggregation : It has been noted for its ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, which are implicated in the pathogenesis of AD. This property can potentially mitigate the formation of amyloid plaques in the brain .
- Neuroprotective Effects : The compound has demonstrated low toxicity and protective effects against neurotoxicity induced by hydrogen peroxide (H2O2) in cellular models such as SHSY-5Y cells. This suggests its potential as a neuroprotective agent.
Dosage and Efficacy in Animal Models
In preclinical studies, this compound significantly improved cognitive functions in animal models, particularly in scopolamine-induced memory deficits. The efficacy was measured through various behavioral tests assessing memory and learning capabilities .
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
Compound Name | AChE Inhibition | Aβ Aggregation Inhibition | Neuroprotective Effects |
---|---|---|---|
This compound | Moderate to Strong | Yes | Yes |
Donepezil | Strong | Moderate | Yes |
Rivastigmine | Strong | Yes | Moderate |
This table highlights that while this compound shows promising results, established drugs like donepezil and rivastigmine may offer stronger AChE inhibition.
Synthesis and Characterization
The synthesis involves multiple steps, starting with the preparation of the benzothiazole core followed by the introduction of sulfonamide groups. The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .
Recent Developments
Recent studies have focused on hybrid compounds that combine benzothiazole with piperazine moieties, enhancing pharmacokinetic profiles and reducing side effects. These compounds are designed to target multiple pathways involved in AD pathology, including cholinergic dysfunction and oxidative stress .
Molecular Docking Studies
Molecular docking studies have provided insights into how these compounds interact at the molecular level with AChE and Aβ peptides. These studies suggest that structural modifications can lead to improved binding affinities and selectivity towards AChE over butyrylcholinesterase (BuChE), which is important for minimizing side effects associated with broader cholinesterase inhibition .
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S3/c1-26(21,22)13-7-8-14-15(11-13)25-17(18-14)19-16(20)9-10-27(23,24)12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYBGVAFQKGJLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.